molecular formula C11H14O4 B8275314 Methyl 3-methoxymethyl-4-hydroxy-5-methylbenzoate

Methyl 3-methoxymethyl-4-hydroxy-5-methylbenzoate

Cat. No.: B8275314
M. Wt: 210.23 g/mol
InChI Key: IBOMHALQTMYKMG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 3-methoxymethyl-4-hydroxy-5-methylbenzoate is a useful research compound. Its molecular formula is C11H14O4 and its molecular weight is 210.23 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C11H14O4

Molecular Weight

210.23 g/mol

IUPAC Name

methyl 4-hydroxy-3-(methoxymethyl)-5-methylbenzoate

InChI

InChI=1S/C11H14O4/c1-7-4-8(11(13)15-3)5-9(6-14-2)10(7)12/h4-5,12H,6H2,1-3H3

InChI Key

IBOMHALQTMYKMG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC(=C1O)COC)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A suspension of crude methyl 4-acetoxy-3-bromomethyl-5-methylbenzoate (4.63 g, 0.00154 mol) in methanol (100 mL) was mixed with sodium bicarbonate (6.48 g, 5 equivalents). The mixture was refluxed under a nitrogen atmosphere. After 1.5 hours, TLC analysis showed complete conversion. The reaction was cooled to room temperature and evaporated to dryness. The residue was partitioned between ethyl acetate (100 mL) and water (100 mL). The ethyl acetate layer was separated and washed with water. It was then dried over anhydrous magnesium sulfate, filtered and evaporated to dryness. The crude product (1.5 g) was purified by flash chromatography on silica using 10% ethyl acetate/hexanes as eluent. Purified Yield=0.833 g (40%), white waxy solid.
Quantity
4.63 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.48 g
Type
reactant
Reaction Step Two

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